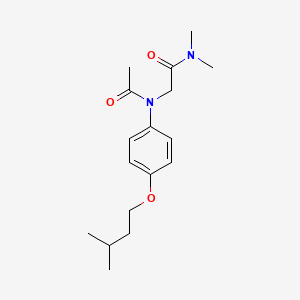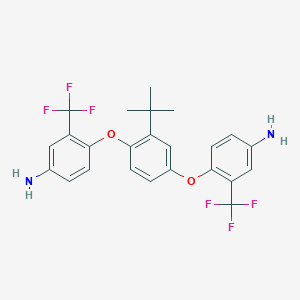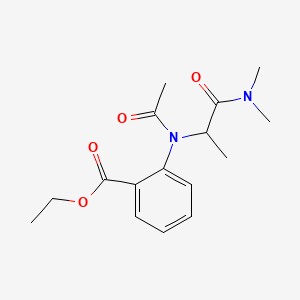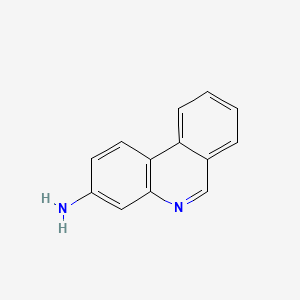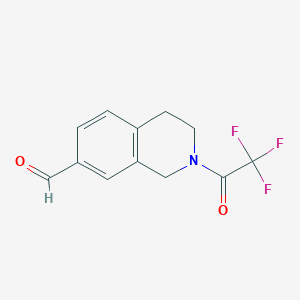
2-(Trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-7-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-7-carbaldehyde is a chemical compound that features a trifluoroacetyl group attached to a tetrahydroisoquinoline ring system
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-7-carbaldehyde typically involves the trifluoroacetylation of a suitable precursor. One common method involves the reaction of 1,2,3,4-tetrahydroisoquinoline with trifluoroacetic anhydride in the presence of a catalyst such as zinc chloride or aluminum trichloride . The reaction is carried out under controlled conditions to ensure the selective introduction of the trifluoroacetyl group.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. For example, the continuous preparation method of trifluoroacetyl fluoride, a key intermediate, involves gas-phase reactions with high-activity catalysts . This approach minimizes waste and allows for the scalable production of the desired compound.
化学反应分析
Types of Reactions
2-(Trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-7-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The trifluoroacetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 2-(Trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid.
Reduction: 2-(Trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-7-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2-(Trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-7-carbaldehyde has several applications in scientific research:
作用机制
The mechanism of action of 2-(Trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-7-carbaldehyde involves its interaction with specific molecular targets. The trifluoroacetyl group can enhance the compound’s binding affinity to proteins by increasing lipophilicity and stabilizing interactions with hydrophobic pockets . This can lead to the inhibition of enzymes or modulation of receptor activity, depending on the specific target.
相似化合物的比较
Similar Compounds
2-(Trifluoroacetyl)oxazoles: These compounds also contain a trifluoroacetyl group and are used in medicinal chemistry for their biological activities.
Trifluoroacetyl hydrazides:
Uniqueness
2-(Trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-7-carbaldehyde is unique due to its tetrahydroisoquinoline core, which imparts distinct structural and electronic properties. This makes it a valuable scaffold for the development of novel compounds with diverse biological activities.
属性
CAS 编号 |
935534-30-8 |
|---|---|
分子式 |
C12H10F3NO2 |
分子量 |
257.21 g/mol |
IUPAC 名称 |
2-(2,2,2-trifluoroacetyl)-3,4-dihydro-1H-isoquinoline-7-carbaldehyde |
InChI |
InChI=1S/C12H10F3NO2/c13-12(14,15)11(18)16-4-3-9-2-1-8(7-17)5-10(9)6-16/h1-2,5,7H,3-4,6H2 |
InChI 键 |
WPXQDGOIBZXVAE-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CC2=C1C=CC(=C2)C=O)C(=O)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


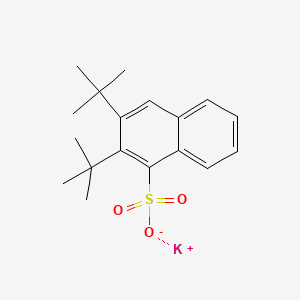
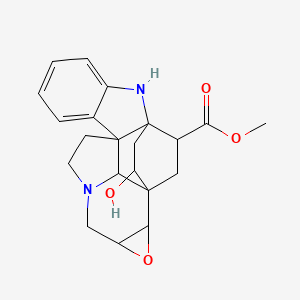
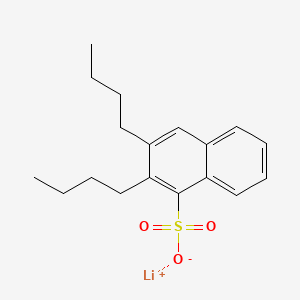

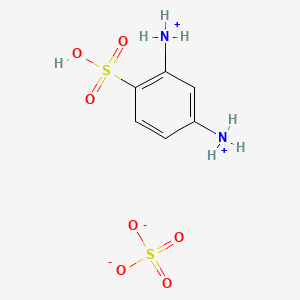
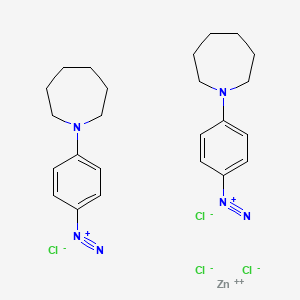
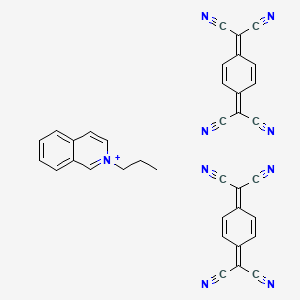
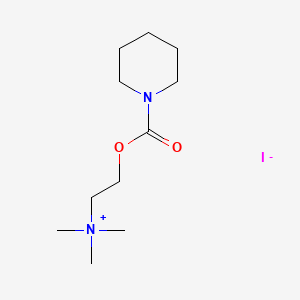
![1-[(2S,3R,4R,5S)-2-(azidomethyl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B13775140.png)
